Ethyl 5-acetyl-1H-indole-2-carboxylate chemical properties and molecular structure
Executive Summary In the landscape of modern drug discovery, the indole nucleus remains one of the most critical "privileged structures" due to its profound ability to interact with a diverse array of biological targets....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the indole nucleus remains one of the most critical "privileged structures" due to its profound ability to interact with a diverse array of biological targets. Ethyl 5-acetyl-1H-indole-2-carboxylate (CAS: 31380-56-0)[1] is a highly functionalized, synthetically versatile building block. The presence of an electron-withdrawing acetyl group at the C5 position and an ethyl ester at the C2 position provides orthogonal reactivity sites. This dual-functionalization allows researchers to execute highly regioselective modifications, making it an indispensable intermediate in the development of antiviral agents, including HIV reverse transcriptase inhibitors[2].
This whitepaper provides an authoritative analysis of its physicochemical properties, advanced synthetic methodologies, and mechanistic pathways, designed specifically for application scientists and drug development professionals.
Understanding the baseline physicochemical properties of Ethyl 5-acetyl-1H-indole-2-carboxylate is critical for predicting its behavior in both synthetic workflows and downstream formulation. The electron-withdrawing nature of the C5-acetyl group slightly increases the acidity of the indole N-H, which can be exploited during N-alkylation or N-arylation protocols.
Below is a consolidated summary of its quantitative structural and physical data[1],[2],[3]:
While traditional Fischer Indole Synthesis remains a viable route, it often requires harsh acidic conditions and pre-functionalized hydrazines. Modern synthetic paradigms prioritize atom economy and milder conditions. A highly efficient, single-step synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate can be achieved via Aerobic Cross-Dehydrogenative Coupling (CDC) using simple anilines and ketones (4[4]).
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints guide the researcher toward successful product isolation[4],[5].
Step 1: Reagent Preparation & Atmosphere Control
Combine 4-aminoacetophenone (54.0 mg, 0.4 mmol) and ethyl pyruvate (92.8 mg, 0.8 mmol) in a dry reaction vessel.
Causality: An excess of the ketone (2.0 equivalents) is utilized to ensure complete conversion of the aniline and to compensate for any competitive self-condensation of the ketone under catalytic conditions.
Causality:
Pd(OAc)2
serves as the primary C-H activation catalyst. Acetic acid is a critical promoter; it facilitates the enamine/imine tautomerization required for the subsequent carbopalladation step. Molecular sieves sequester water generated during the initial condensation, thermodynamically driving the equilibrium toward the enamine intermediate.
Step 3: Solvent & Oxidation Setup
Suspend the mixture in anhydrous DMSO (2.0 mL). Purge the vessel and backfill with ambient Oxygen (
O2
, 1 atm).
Causality: DMSO acts not merely as a solvent, but as a transient stabilizing ligand for the Pd(II) intermediate. Ambient
O2
acts as a green, terminal oxidant to regenerate the active Pd(II) species from Pd(0) following reductive elimination, closing the catalytic cycle.
Step 4: Thermal Activation & Self-Validation
Heat the reaction mixture to 70 °C and stir for 24 hours.
Causality: A temperature of 70 °C provides the exact thermal energy required to overcome the 12.3 kcal/mol activation barrier for the[1,3]-immigration approach during carbopalladation, while strictly avoiding the thermal degradation (blackening) of the palladium catalyst[5].
Self-Validation Checkpoint: Monitor the reaction via TLC (Thin-Layer Chromatography). The complete disappearance of the 4-aminoacetophenone spot under UV visualization, coupled with the emergence of a new fluorescent spot, confirms the formation of the indole core.
Step 5: Isolation & Purification
Cool the mixture to room temperature. Filter the crude mixture through a Celite pad to remove the molecular sieves and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Causality: This filtration step is mandatory to prevent transition metal contamination, which can yield false positives in downstream pharmacological assays.
Mechanistic Pathway Analysis
The formation of the indole core via CDC is an intricate dance of ligand exchange, C-H activation, and redox cycling. The pathway relies heavily on the kinetically favored enamine intermediate over the imine isomer[4].
Catalytic cycle of Aerobic Cross-Dehydrogenative Coupling for indole synthesis.
In medicinal chemistry, the strategic placement of functional groups dictates the pharmacokinetics and target-binding affinity of a drug. Ethyl 5-acetyl-1H-indole-2-carboxylate is specifically utilized as an advanced intermediate in the synthesis of antiviral therapeutics (2[2]).
C5-Acetyl Exploitation: The methyl ketone at the 5-position serves as a prime handle for reductive aminations, the formation of hydrazones, or direct cyclization into secondary heterocycles (e.g., pyrazoles or thiazoles). This is functionally analogous to the synthesis of Delavirdine, an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), which relies on highly substituted indole-2-carboxylates[4].
C2-Ester Saponification: The ethyl ester can be selectively saponified to the corresponding carboxylic acid under mild basic conditions (e.g., LiOH in THF/Water). The resulting acid is a standard substrate for amide coupling with complex amines, a recurring motif in modern HIV capsid inhibitors and retroviridae therapeutics[2],[6].
Ethyl 5-acetyl-1H-indole-2-carboxylate as a Privileged Scaffold in Receptor Binding Affinity Studies: A Technical Whitepaper
Executive Summary In modern medicinal chemistry and drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is pa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is paramount. Ethyl 5-acetyl-1H-indole-2-carboxylate (CAS 31380-56-0) represents one such highly versatile building block. While rarely utilized as an active pharmaceutical ingredient in its native esterified form, its rigid indole core, hydrogen-bonding potential at the N1 position, and highly functionalizable vectors at C2 and C5 make it an ideal precursor for synthesizing potent modulators of G-protein coupled receptors (GPCRs) and ion channels.
As an application scientist overseeing target-based drug design, I approach this scaffold not merely as a synthetic starting point, but as a systematic tool for probing receptor microenvironments. This whitepaper dissects the mechanistic rationale, binding affinity profiles, and validated experimental methodologies for evaluating derivatives of this scaffold across three distinct receptor systems: the Cannabinoid Receptor 1 (CB1), the NMDA receptor, and the orphan receptor GPR17.
Scaffold Rationale and Pharmacophore Mapping
The structural architecture of ethyl 5-acetyl-1H-indole-2-carboxylate allows for precise orthogonal modifications that dictate receptor selectivity:
The C2-Carboxylate Vector: The ethyl ester serves as a stable, lipophilic prodrug or synthetic intermediate. Hydrolysis to the free indole-2-carboxylic acid is an absolute requirement for mimicking endogenous amino acids (e.g., binding to the NMDA glycine site)[1]. Conversely, amidation to form indole-2-carboxamides shifts the affinity profile entirely toward allosteric pockets of GPCRs like CB1[2].
The C5-Acetyl Group: The acetyl moiety acts as an electron-withdrawing group, which lowers the pKa of the N1 proton, thereby altering its hydrogen-bond donor capacity. Furthermore, the ketone provides a synthetic handle for reductive amination or condensation, allowing researchers to append lipophilic tails that probe deep hydrophobic sub-pockets within the receptor[2].
Caption: Experimental workflow from initial scaffold modification to quantitative receptor binding analysis.
Indole-2-carboxamides derived from this scaffold are prototypical allosteric modulators of the CB1 receptor[3]. Unlike orthosteric ligands that bind to the primary active site, these derivatives bind to a spatially distinct allosteric site.
Mechanistic Causality: The binding of these indole derivatives induces a conformational change in the CB1 receptor that exhibits biased signaling. They act as positive allosteric modulators (PAMs) for orthosteric agonist binding (increasing the binding affinity of ligands like CP55,940, denoted by a cooperativity factor
α>1
)[2]. However, simultaneously, they act as negative allosteric modulators (NAMs) for G-protein coupling, effectively blocking
Gi/o
signaling while promoting
β
-arrestin recruitment and ERK1/2 phosphorylation[2][3].
Caption: Biased signaling pathway of the CB1 receptor modulated by indole-2-carboxamide derivatives.
When the C2 ester of the scaffold is hydrolyzed to a carboxylic acid, the resulting indole-2-carboxylates exhibit nanomolar affinity for the strychnine-insensitive glycine binding site of the NMDA receptor[1].
Mechanistic Causality: The free carboxylic acid directly mimics the carboxylate group of endogenous glycine, forming critical salt bridges with arginine residues in the binding pocket. The planar indole ring engages in
π−π
stacking interactions, locking the receptor in an antagonist conformation that prevents glutamate-induced excitotoxicity[1].
Orphan Receptor GPR17
Recent studies have identified 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as potent agonists for GPR17, a target implicated in inflammatory and neurodegenerative diseases[4]. Binding affinity is highly sensitive to substitutions at the C6 position, where large lipophilic residues are accommodated by the receptor's binding cleft[4].
Quantitative Data Summary
The following table synthesizes the quantitative binding data for distinct functionalizations of the indole-2-carboxylate scaffold across the discussed receptor targets.
In my experience optimizing screening cascades, the primary failure point in GPCR radioligand assays is non-specific binding (NSB). Highly lipophilic scaffolds derived from ethyl 5-acetyl-1H-indole-2-carboxylate tend to adhere to plasticware and filter membranes, artificially deflating the signal-to-noise ratio. The following protocol for evaluating CB1 allosteric binding affinity (
KB
) is designed as a self-validating system to mitigate these artifacts.
Phase 1: Assay Preparation
Membrane Harvesting: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM
MgCl2
, 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
Buffer Optimization (Causality Step): Prepare the binding buffer supplemented with 0.1% fatty acid-free Bovine Serum Albumin (BSA) . Why? BSA acts as a carrier protein, preventing the highly lipophilic indole derivatives and the radioligand from adhering to the assay plate walls, ensuring the nominal concentration matches the free concentration.
Phase 2: Incubation and Equilibrium
Reaction Mixture: In a 96-well deep-well plate, combine:
50μL
of
[3H]CP55,940
(orthosteric probe, final concentration
0.5nM
).
50μL
of the synthesized indole-2-carboxamide derivative (serial dilutions from
10−10
to
10−5
M).
100μL
of CB1 membrane preparation (
10μg
protein/well).
Self-Validation Checkpoint: Dedicate control wells containing
10μM
rimonabant (a known CB1 inverse agonist) to define baseline NSB. System Rule: If the specific binding window (Total Binding minus NSB) is less than 10-fold, the assay must be aborted and the membrane preparation re-titrated.
Equilibration: Incubate the plate at 30°C for 90 minutes. Why 90 minutes? Allosteric modulators alter the association/dissociation kinetics of the orthosteric probe; thermodynamic equilibrium must be reached to accurately calculate the allosteric ternary complex parameters.
Phase 3: Filtration and Quantification
Filter Pre-soaking: Pre-soak GF/C glass fiber filters in 0.05% Polyethylenimine (PEI) for 1 hour. Why? PEI coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of the positively charged/lipophilic ligands.
Harvesting: Rapidly filter the incubation mixture through the PEI-soaked filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA) to lock the receptor-ligand complexes.
Scintillation: Dry the filters, add
40μL
of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.
Data Synthesis: Fit the resulting CPM data to the allosteric ternary complex model using non-linear regression (e.g., GraphPad Prism) to extract the dissociation constant of the modulator (
KB
) and the binding cooperativity factor (
α
)[2][3].
Conclusion
Ethyl 5-acetyl-1H-indole-2-carboxylate is far more than a simple chemical catalog item; it is a gateway to exploring complex receptor pharmacology. By understanding the causality behind specific structural modifications—hydrolyzing the ester to target the NMDA glycine site or amidating it to exploit CB1 allosteric pockets—drug development professionals can rationally design highly selective, potent therapeutics. The rigorous, self-validating methodologies outlined herein ensure that the binding affinities derived from these modifications are both accurate and reproducible.
References
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Application Note: HPLC Method Development and Validation for Ethyl 5-acetyl-1H-indole-2-carboxylate
Introduction & Mechanistic Profiling Ethyl 5-acetyl-1H-indole-2-carboxylate (CAS: 31380-56-0) is a highly functionalized indole derivative utilized as a critical building block in the synthesis of complex pharmaceuticals...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Profiling
Ethyl 5-acetyl-1H-indole-2-carboxylate (CAS: 31380-56-0) is a highly functionalized indole derivative utilized as a critical building block in the synthesis of complex pharmaceuticals, including antiviral agents and advanced cross-dehydrogenative coupling (CDC) products[1].
To analyze this compound accurately, chromatographers must account for its specific physicochemical properties:
Hydrophobicity: The indole core and ethyl ester group render the molecule moderately hydrophobic, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the optimal separation mode.
Acid-Base Chemistry: The molecule features an indole nitrogen (NH). Because the pKa of an indole NH is typically around 15–16, it remains un-ionized (neutral) across the standard HPLC pH range (pH 2.0–8.0).
UV Chromophore: The extended
π
-conjugation between the indole ring, the acetyl group at position 5, and the carboxylate at position 2 provides strong ultraviolet (UV) absorption, making UV/PDA detection highly sensitive at 254 nm and 280 nm.
Chromatographic Rationale (The "Why")
Method development is not a random screening process; it is a logical deduction based on analyte chemistry.
Stationary Phase Selection: A high-purity silica C18 column is selected. The octadecyl carbon chain provides optimal van der Waals interactions with the hydrophobic indole core. We specify an end-capped column to minimize secondary interactions between the analyte and residual silanols.
Mobile Phase & pH Control: Although the analyte is neutral, residual silanols on the silica stationary phase can ionize at neutral pH, leading to peak tailing. By introducing 0.1% Formic Acid (pH ~2.7) into both the aqueous and organic mobile phases, we suppress silanol ionization. This ensures sharp, symmetrical peaks and highly reproducible retention times.
Gradient Elution: A gradient from 10% to 90% Acetonitrile is employed. Starting at a low organic composition focuses the analyte band at the head of the column, mitigating solvent-mismatch distortion, while the ramp to 90% ensures elution of any highly lipophilic synthetic byproducts.
Fig 1: Step-by-step logical workflow for RP-HPLC method development and validation.
Self-Validating Experimental Protocol
A robust analytical method must prove its own validity during every run. This protocol incorporates bracketing standards and system suitability checks in accordance with USP General Chapter <621>[2].
Chromatographic Conditions
Parameter
Specification
Column
C18, 100 mm × 4.6 mm, 3 µm (End-capped)
Mobile Phase A
0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B
0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
5.0 µL
Detection
UV at 254 nm (Primary) and 280 nm (Secondary)
Diluent
50:50 Water:Acetonitrile (v/v)
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Rationale
0.0
90
10
Analyte focusing at column head
8.0
10
90
Linear elution of analyte & impurities
10.0
10
90
Column wash (removes lipophilic matrix)
10.1
90
10
Return to initial conditions
15.0
90
10
Column re-equilibration
Step-by-Step Execution
Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via sonication for 10 minutes.
Standard Preparation: Accurately weigh 10.0 mg of ethyl 5-acetyl-1H-indole-2-carboxylate reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute 1:10 with Diluent to yield a 100 µg/mL working standard. Causality Note: Matching the diluent to the mid-point of the gradient prevents solvent-shock peak splitting.
System Equilibration: Pump the initial mobile phase (90% A / 10% B) through the column at 1.0 mL/min for 20 column volumes until a stable baseline is achieved.
Self-Validating Injection Sequence:
Injection 1-2: Blank (Diluent) - Confirms no system carryover or ghost peaks.
Injection 3-8: Working Standard (100 µg/mL) - Establishes System Suitability (SST).
Injection 9-n: Unknown Samples.
Final Injection: Working Standard - Bracketing confirms the system did not drift during the run.
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose (e.g., assay and purity testing), it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].
Fig 2: Core analytical validation parameters as defined by the ICH Q2(R2) guidelines.
System Suitability Testing (SST)
Before validation parameters are accepted, the system must pass the following USP <621> criteria[2] derived from the 6 replicate standard injections:
Parameter
USP <621> Requirement
Purpose
Retention Time %RSD
≤ 1.0%
Ensures pump delivery and column stability
Peak Area %RSD
≤ 2.0%
Ensures injector precision
Tailing Factor (
Tf
)
≤ 1.5
Confirms absence of secondary silanol interactions
Theoretical Plates (
N
)
≥ 5,000
Verifies column efficiency and band broadening limits
SST criteria must still be met under all perturbed conditions.
References
Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Preventing degradation of ethyl 5-acetyl-1H-indole-2-carboxylate during long-term storage
Technical Support Center: Ethyl 5-acetyl-1H-indole-2-carboxylate A Guide to Preventing Degradation During Long-Term Storage Welcome to the dedicated technical support guide for ethyl 5-acetyl-1H-indole-2-carboxylate. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ethyl 5-acetyl-1H-indole-2-carboxylate
A Guide to Preventing Degradation During Long-Term Storage
Welcome to the dedicated technical support guide for ethyl 5-acetyl-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable indole derivative. In our experience, compound degradation is a significant source of experimental variability and can compromise research outcomes. This guide provides in-depth, field-proven insights and protocols to help you mitigate these risks.
Section 1: Understanding the Molecular Vulnerabilities
To effectively prevent degradation, it is crucial to first understand the inherent chemical liabilities of ethyl 5-acetyl-1H-indole-2-carboxylate. Its structure contains three key functional groups, each susceptible to specific degradation pathways.
The Indole Ring: The bicyclic indole core is an electron-rich aromatic system.[1] This high electron density makes it particularly prone to oxidation, especially at the C2 and C3 positions of the pyrrole ring.[2][3] Oxidative degradation is a primary cause of compound discoloration and impurity formation.
The Ethyl Ester Group: The ester functional group at the C2 position is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This process is catalyzed by the presence of water, as well as acidic or basic conditions.[4][5]
The Acetyl Group & Aromatic System: Aromatic ketones and the indole nucleus can absorb UV light. This absorption can lead to photo-excitation and subsequent degradation pathways, a common issue for many indole-containing compounds.[6][7]
The interplay of these factors—oxidation, hydrolysis, and photosensitivity—dictates the necessary storage and handling procedures.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter, linking them to the underlying chemical causes and providing actionable solutions.
Question: Why has my solid, off-white ethyl 5-acetyl-1H-indole-2-carboxylate turned yellow or brown?
Potential Cause 1: Oxidation
Causality: This is the most common cause of discoloration. The electron-rich indole ring has reacted with atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species, such as oxindoles, are often highly colored.[8] Due to the electron-rich nature of indole, it is easily oxidized.[8]
Solution: Always store the solid compound under an inert atmosphere, such as argon or nitrogen.[9] After use, flush the container with inert gas before tightly sealing. For long-term storage, dividing the bulk material into smaller, single-use aliquots in separate vials is highly recommended to minimize repeated exposure of the entire batch to the atmosphere.
Potential Cause 2: Photodegradation
Causality: Indole derivatives can be sensitive to light, particularly UV wavelengths.[6][7] Chronic exposure, even to ambient lab lighting, can provide the energy needed to initiate degradation reactions, which often manifest as a color change.
Solution: Store the compound in an amber glass vial or a container completely wrapped in aluminum foil to block light.[10] Always keep the container in a dark location, such as a cabinet or freezer, away from direct light sources.
Question: My latest experiment gave inconsistent results. How can I check if my compound has degraded in solution?
Potential Cause: Hydrolysis or Solvolysis in Stock Solution
Causality: The ethyl ester is prone to hydrolysis if the solvent contains even trace amounts of water.[4] Many common laboratory solvents can absorb moisture from the air if not handled properly. This reaction converts your active compound into its less active (or differently active) carboxylic acid form, lowering the effective concentration and leading to unreliable data.
Solution: Prepare stock solutions using only high-purity, anhydrous solvents. Use of a syringe to withdraw solvent from a bottle with a septa seal is recommended to prevent moisture ingress. Solutions, especially those in protic solvents, should be prepared fresh for each experiment. For storage, use anhydrous aprotic solvents like DMSO or DMF, aliquot into single-use volumes, and store at -20°C or -80°C.
Recommended Action: Purity Assessment
Protocol: We recommend performing a simple purity check. Compare the stored material (solid or a freshly prepared solution) against a recently purchased, high-purity standard or a sample from a newly opened container.
Methods:
Thin-Layer Chromatography (TLC): A quick method to visualize impurities. Spot both the test sample and a reference standard on the same plate. The appearance of new spots or significant streaking in the test sample lane indicates degradation.
High-Performance Liquid Chromatography (HPLC): The most reliable method for quantifying purity. A decrease in the area of the main peak and the appearance of new peaks compared to the reference chromatogram confirms degradation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal storage conditions for the solid compound?
For maximum long-term stability, store solid ethyl 5-acetyl-1H-indole-2-carboxylate at -20°C , in a tightly sealed amber glass vial , with the headspace flushed with argon or nitrogen gas .[9][10]
Q2: How should I prepare and store stock solutions?
Stock solutions are best prepared in anhydrous DMSO. They should be dispensed into single-use aliquots in tightly sealed vials and stored at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aqueous solutions are not recommended for storage beyond a single day.[9]
Q3: My compound arrived as a solid. Is it hygroscopic?
While specific data for this exact molecule is limited, many indole derivatives exhibit some level of hygroscopicity. It is best practice to assume it is hygroscopic and minimize its exposure to atmospheric moisture by handling it in a low-humidity environment (like a glove box) and ensuring the container is always tightly sealed.
Q4: Can I store the compound in plastic tubes to save space?
We strongly advise against it for long-term storage. Plastic tubes can be permeable to air and moisture over time. More importantly, plasticizers or other additives can leach from the plastic into your sample, acting as impurities or catalysts for degradation. Always use glass vials for long-term storage.
Section 4: Protocols & Data
Protocol 4.1: Long-Term Storage of Solid Compound
Procurement: Upon receipt, verify the certificate of analysis (CoA) for initial purity.
Environment: If possible, perform all handling inside a glovebox or glove bag filled with nitrogen or argon gas.
Aliquoting: Divide the bulk compound into pre-weighed, single-use amounts in separate, appropriately sized amber glass vials. This prevents contamination and repeated exposure of the entire stock.
Inerting: Before sealing, flush the headspace of each vial with a gentle stream of nitrogen or argon for 10-15 seconds.
Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Place the sealed vials inside a secondary container with desiccant and store them in a -20°C freezer, clearly labeled with the compound name, date, and concentration.
Data Summary: Storage Condition Recommendations
Parameter
Solid Compound (Long-Term)
Stock Solution (DMSO)
Temperature
-20°C (Recommended)
-20°C to -80°C
Atmosphere
Inert Gas (Argon/Nitrogen)
Normal (in tightly sealed vial)
Light
Protect from Light (Amber Vial)
Protect from Light (Amber Vial)
Container
Tightly Sealed Glass Vial
Tightly Sealed Glass Vial
Max Duration
>1 year (with proper conditions)
< 3 months (verify purity)
Visualization of Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of ethyl 5-acetyl-1H-indole-2-carboxylate that must be controlled during storage.
Caption: Primary degradation pathways for the target molecule.
Troubleshooting Workflow
Use this flowchart to diagnose potential compound stability issues.
Caption: A logical workflow for troubleshooting compound degradation.
References
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-774. [Link]
Crich, D., & Rumthao, S. (2004). On the mechanism of the oxidation of indoles to 2-oxindoles by dimethyldioxirane. Tetrahedron Letters, 45(33), 6217-6219. [Link]
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
Wikipedia contributors. (2024, February 28). Indole. In Wikipedia, The Free Encyclopedia. [Link]
Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
Google Patents. (2008).
Robbins, J. A., Campidonica, M. J., & Burger, D. W. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 33-38. [Link]
Locuson, C. W., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3046-3058. [Link]
Krystkowiak, E., & Maciejewski, A. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1][8]naphthyridine. Photochemical & Photobiological Sciences, 18, 1245-1253. [Link]
Drew, K. C., & Kiss, J. Z. (2012). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Photochemistry and photobiology, 88(5), 1083–1086. [Link]
Technical Support Center: Troubleshooting Ethyl 5-Acetyl-1H-Indole-2-Carboxylate Substitutions
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with ethyl 5-acetyl-1H-indole-2-carboxylate . Due to the unique steric and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with ethyl 5-acetyl-1H-indole-2-carboxylate . Due to the unique steric and electronic topography of this molecule, standard substitution protocols often fail. This document provides causality-driven troubleshooting, quantitative optimization data, and self-validating methodologies to ensure experimental success.
Diagnostic Workflow for N-Alkylation
The primary challenge with this substrate is the severe steric shielding of the N1 position by the bulky C2-ethyl carboxylate group, coupled with the electron-withdrawing nature of the C5-acetyl group. The workflow below outlines the critical path to overcoming these barriers.
Troubleshooting workflow for overcoming steric hindrance in indole N-alkylation.
Q1: Why does standard N-alkylation (NaH / MeI / THF at room temperature) yield <15% product for this specific indole?A1: The failure is driven by two synergistic factors. Sterically , the C2-ethyl carboxylate group creates a massive physical shield around the N1 proton, preventing the efficient approach of the base and the subsequent electrophile[1]. Electronically , the C5-acetyl group pulls electron density away from the indole core. This stabilizes the N-H bond, making deprotonation thermodynamically less favorable[2]. To overcome this, you must switch to a base with a larger, softer counter-ion (like Cs⁺ from Cs₂CO₃) in a highly polar aprotic solvent (DMF or MeCN) and elevate the temperature to 70–90 °C to surpass the high activation energy (
Ea
) barrier[3].
Q2: How do I prevent C2-ester hydrolysis when using strong bases to force the N-alkylation?A2: Hydrolysis of the C2-ethyl ester is the most common side reaction when using aqueous bases (like NaOH or KOH) to force alkylation[4]. To prevent this, strictly anhydrous conditions must be maintained. If hydroxide bases must be used, employing finely powdered KOH in anhydrous DMSO has been shown to successfully alkylate ethyl indole-2-carboxylates without cleaving the ester[4]. However, non-nucleophilic bases like Cs₂CO₃ are vastly superior for preserving the ester linkage.
Q3: Can I achieve C3-electrophilic aromatic substitution on this substrate?A3: It is exceptionally difficult. While the C3 position is the natural nucleophilic hotspot of an unsubstituted indole[2], in ethyl 5-acetyl-1H-indole-2-carboxylate, C3 is flanked by the bulky C2-ester, causing severe steric clash for incoming electrophiles. Furthermore, the C5-acetyl group electronically deactivates the pyrrole ring. If C3 substitution is mandatory, consider using highly reactive electrophiles (e.g., Vilsmeier-Haack reagents at elevated temperatures >125 °C)[5].
Quantitative Reaction Optimization Data
The following table synthesizes literature-backed optimization parameters for the N-alkylation of C2-ester hindered indoles. Use this data to benchmark your reaction conditions.
Base System
Solvent
Temperature (°C)
Time (h)
N-Alkylation Yield (%)
Ester Hydrolysis (%)
NaH (1.2 eq)
THF
25
24
< 15
0
KOH (aq)
Acetone
20
2
85*
> 10
KOH (powder)
DMSO
25
4
78
< 5
Cs₂CO₃ (2.2 eq)
MeCN
70
5
92
0
Cs₂CO₃ (2.2 eq)
DMF
90
3
95
0
*Requires highly optimized biphasic control to prevent complete saponification[4].
Mechanistic Pathway
Mechanistic pathway highlighting steric and electronic barriers during N-alkylation.
This protocol utilizes the Cs₂CO₃/DMF system to overcome the steric hindrance of the C2-ester while preventing hydrolysis[1][3]. It includes built-in validation checkpoints to ensure system integrity.
Cesium Carbonate (Cs₂CO₃) (2.2 eq, oven-dried at 150 °C overnight)
Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.5 eq)
Anhydrous DMF (stored over 3Å molecular sieves)
Step-by-Step Methodology:
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add ethyl 5-acetyl-1H-indole-2-carboxylate (1.0 eq) and anhydrous Cs₂CO₃ (2.2 eq).
Solvent Addition: Inject anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature for 30 minutes to initiate deprotonation.
Validation Checkpoint 1: The solution should transition from pale yellow to a deeper orange/red hue, indicating the formation of the indolate anion. If no color change occurs, your Cs₂CO₃ may be hydrated; abort and use freshly dried base.
Electrophile Addition: Add the alkyl halide (1.5 eq) dropwise via syringe.
Thermal Activation: Heat the reaction mixture to 90 °C using an oil bath.
Validation Checkpoint 2 (2 hours): Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The starting material exhibits bright blue fluorescence under 254 nm UV. The complete disappearance of this lower-Rf spot validates successful alkylation. If the spot persists, spike the reaction with an additional 0.5 eq of the alkyl halide.
Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers rigorously with LiCl (5% aq) to remove residual DMF, followed by brine.
Verification: Dry over Na₂SO₄, concentrate, and analyze via ¹H-NMR.
Validation Checkpoint 3: The successful N-alkylation is confirmed by the complete disappearance of the broad indole N-H singlet at ~12.0 ppm and the appearance of the new N-alkyl protons.
References
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.2
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. NIH.4
Base-Mediated, Chemo- and Regioselective (4+2) Annulation of Indole-2-carboxamides toward 1,2-Fused Indoles. ACS.3
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC.5
Technical Support Center: Selective N-Alkylation of Indoles. Benchchem.1
Comprehensive Guide to Purity Validation of Ethyl 5-acetyl-1H-indole-2-carboxylate: LC-HRMS vs. GC-MS vs. HPLC-UV
Ethyl 5-acetyl-1H-indole-2-carboxylate (CAS: 31380-56-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of biologically active indole derivatives and pharmaceutical candidates [1]. Becau...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 5-acetyl-1H-indole-2-carboxylate (CAS: 31380-56-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of biologically active indole derivatives and pharmaceutical candidates [1]. Because this compound serves as a foundational building block in complex cross-dehydrogenative coupling reactions [2], validating its purity is a critical quality control step. Trace regioisomeric impurities (such as 4-acetyl or 6-acetyl variants) or unreacted starting materials can drastically skew downstream pharmacological assays and synthetic yields.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-ESI-HRMS) against traditional alternatives like GC-EI-MS and HPLC-UV, providing application scientists with a self-validating framework for rigorous purity determination.
Methodological Comparison: Selecting the Analytical Engine
Relying on a single analytical modality for synthetic indoles often leads to false-positive purity reports. A robust validation strategy requires orthogonal techniques [4]. Below is a comparative analysis of the three primary methodologies used for this compound.
Table 1: Comparative Performance of Analytical Modalities
Analytical Modality
Ionization / Detection
Primary Utility
Limitations for Indole Derivatives
LC-ESI-HRMS
Soft (ESI+) / TOF or Orbitrap
Gold standard for structural elucidation; exact mass (<5 ppm) identifies isobaric impurities.
Less sensitive to non-polar impurities lacking ionizable functional groups.
GC-EI-MS
Hard (EI 70eV) / Quadrupole
Excellent for detecting volatile organic impurities and residual solvents.
Extensive fragmentation of ester/acetyl groups complicates parent ion identification.
HPLC-UV
Photodiode Array (280 nm)
Universal quantitative baseline (% Area) relying on the strong indole chromophore.
Blind to structural identity; co-eluting regioisomers are completely masked.
The Causality of Experimental Design
As an application scientist, it is not enough to follow a protocol; one must understand the physical chemistry driving the method.
Why ESI over EI for Indoles?
Electron Impact (EI) used in GC-MS is a "hard" ionization technique (typically 70 eV). For ethyl 5-acetyl-1H-indole-2-carboxylate, EI extensively cleaves the ethyl ester and acetyl groups before the detector can register the intact molecular ion. This fragmentation complicates the identification of structurally similar impurities. Conversely, Electrospray Ionization (ESI) is a "soft" technique. The secondary amine in the indole ring acts as an excellent proton acceptor in acidic mobile phases, yielding a highly abundant, intact
[M+H]+
ion at m/z 232.0968 [3].
Why High-Resolution MS (HRMS)?
Nominal mass spectrometers (like single quadrupoles) cannot distinguish between impurities with the same integer mass but different elemental compositions. HRMS (Time-of-Flight or Orbitrap) provides mass accuracy within < 5 ppm, allowing researchers to differentiate an oxidation impurity from a structurally distinct isobaric contaminant.
Why 0.1% Formic Acid in the Mobile Phase?
Formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the C18 stationary phase (improving peak shape) and acts as an abundant proton source to drive the formation of the
[M+H]+
species in the ESI+ source.
Workflow Visualization
Workflow for purity validation of synthetic indole derivatives using orthogonal analytical techniques.
Self-Validating Experimental Protocol
A rigorous analytical protocol must inherently prove its own reliability during every sequence. The following step-by-step LC-HRMS methodology incorporates built-in validation gates [4].
Step 1: Sequence Design & System Validation
System Blank (Injection 1): Inject 1.0 µL of 100% LC-MS grade Methanol.
Validation Check: Proves that any signals detected in subsequent runs are not artifacts of column carryover or mobile phase contamination.
System Suitability Test (Injections 2–6): Inject a known reference standard of ethyl 5-acetyl-1H-indole-2-carboxylate at 1.0 µg/mL five consecutive times.
Validation Check: Establishes retention time stability (RSD < 1%) and confirms mass accuracy calibration (< 5 ppm error) before the unknown batch is analyzed.
Step 2: Sample Preparation
Accurately weigh 1.0 mg of the synthetic ethyl 5-acetyl-1H-indole-2-carboxylate batch.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock.
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Dilute 1:100 in initial mobile phase conditions (95% Water / 5% Acetonitrile) and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 3: LC-HRMS Instrumental Parameters
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.
Extract the ion chromatogram (XIC) for the exact mass of the protonated molecule (
C13H14NO3+
) at m/z 232.0968 with a mass tolerance window of 5 ppm. Integrate the peak area of the main compound against any detected impurity peaks to calculate relative purity.
Quantitative MS/MS Fragmentation Data
To definitively confirm the identity of the main peak, tandem mass spectrometry (MS/MS) is employed to induce collision-induced dissociation (CID). The fragmentation pattern serves as a structural fingerprint [3].
Loss of ethanol (
CH3CH2OH
) from the C2 ethyl ester group.
232.0968[M+H]+
214.0862
-18.0106
Loss of water (
H2O
) from the C5 acetyl group.
232.0968[M+H]+
158.0600
-74.0368
Combined loss of ethanol and carbon monoxide (complete ester cleavage).
By cross-referencing the high-resolution exact mass, the specific MS/MS fragmentation fingerprint, and the quantitative UV area percentage, researchers can confidently validate the purity of ethyl 5-acetyl-1H-indole-2-carboxylate for downstream applications.
References
ethyl 5-acetyl-1H-indole-2-carboxylate | 31380-56-0 | Buy Now - Molport
Molport
Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling | The Journal of Organic Chemistry
ACS Public
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL
MDPI
Application Notes and Protocols for the Purity Assessment of Synthetic Indoles
Benchchem
Comparative
Comparative efficacy of ethyl 5-acetyl-1H-indole-2-carboxylate analogs in vitro
As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently evaluate privileged scaffolds that offer versatile functionalization. Among these, ethyl 5-acetyl-1H-indole-2...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently evaluate privileged scaffolds that offer versatile functionalization. Among these, ethyl 5-acetyl-1H-indole-2-carboxylate (CAS 31380-56-0) and its structural analogs stand out as highly tunable building blocks. The ethyl ester moiety serves as a stable, lipophilic precursor that, upon targeted synthetic divergence (such as saponification or amidation), unlocks potent in vitro efficacy across radically different therapeutic domains—most notably as anti-mycobacterial agents and HIV-1 inhibitors.
This guide objectively compares the in vitro performance of derivatives originating from this core scaffold, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Divergence: From Single Scaffold to Dual Targets
The inherent value of the ethyl 5-acetyl-1H-indole-2-carboxylate scaffold lies in its electronic distribution and its capacity for divergent synthesis. The 5-acetyl group provides a unique electron-withdrawing environment that modulates the pKa of the indole NH, while the C2-ethyl ester acts as a synthetic hinge.
Anti-Mycobacterial Pathway: Hydrolysis of the ester followed by coupling with bulky cycloalkylamines yields indole-2-carboxamides . These analogs are potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), an essential transporter required for the translocation of mycolic acids to the mycobacterial cell envelope . The amide NH acts as a critical hydrogen bond donor, while the lipophilic cycloalkyl tail anchors the molecule within the transmembrane domain .
Anti-HIV-1 Pathway: Simple saponification to the free indole-2-carboxylic acid generates a bidentate pharmacophore. The carboxylate oxygen and the indole nitrogen collaboratively chelate two Mg²⁺ ions within the active site of HIV-1 Integrase, acting as Integrase Strand Transfer Inhibitors (INSTIs) . Further halogenation at the C5 or C6 positions enhances π-π stacking with viral DNA, drastically lowering the IC₅₀ .
Divergent therapeutic pathways of ethyl 5-acetyl-1H-indole-2-carboxylate analogs.
Comparative In Vitro Efficacy Data
To objectively evaluate the performance of these analogs, we must look at standardized in vitro metrics: Minimum Inhibitory Concentration (MIC) for mycobacteria and Half-Maximal Inhibitory Concentration (IC₅₀) for viral enzymes.
Attaching alkyl or cycloalkyl groups to the amide nitrogen significantly improves anti-mycobacterial activity by optimizing the partition coefficient (cLogP) for cell wall penetration .
Compound Class / Modification
Target Pathogen
Efficacy (MIC)
Reference
Unsubstituted Indole-2-carboxamide
M. tuberculosis H37Rv
0.8 µM
Cyclooctyl indole-2-carboxamide
M. tuberculosis H37Rv
0.0039 µg/mL
N-(4-methylcyclohexyl) analog
M. abscessus (Clinical)
0.125 µg/mL
Table 2: Anti-HIV-1 Efficacy (INSTIs & NNRTIs)
For HIV-1 inhibition, the free carboxylic acid is mandatory for integrase binding. Derivatization at the 5-position (e.g., acetyl, nitro) or 6-position (bromo, chloro) dictates the binding affinity .
Compound Class / Modification
Target Viral Enzyme
Efficacy (IC₅₀ / EC₅₀)
Reference
Indole-2-carboxylic acid (Base)
HIV-1 Integrase (INSTI)
47.44 µM (IC₅₀)
6-Bromo-indole-2-carboxylic acid
HIV-1 Integrase (INSTI)
3.11 µM (IC₅₀)
Indolylarylsulfone derivative
HIV-1 Reverse Transcriptase
Low Nanomolar (EC₅₀)
Self-Validating Experimental Protocols
A fundamental pillar of assay development is ensuring that the readout is a direct consequence of the targeted mechanism, not an artifact of general cytotoxicity or poor solubility. The following protocols are engineered as self-validating systems.
Protocol A: Resazurin Microtiter Assay (REMA) for Mycobacterial MIC
Rationale: Relying on visual turbidity for slow-growing mycobacteria is highly subjective. We utilize Resazurin, a redox indicator. Viable, respiring bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. This provides a quantifiable, objective metric of metabolic activity .
Preparation: Cultivate M. tuberculosis H37Rv or M. abscessus in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density (OD₆₀₀) reaches 0.6–0.8.
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the indole-2-carboxamide analogs in DMSO (final DMSO concentration must not exceed 1% to prevent solvent toxicity).
Inoculation: Add 100 µL of the bacterial suspension (adjusted to
1×105
CFU/mL) to each well.
Incubation: Incubate at 37°C. (7 days for M. tuberculosis; 3 days for M. abscessus).
Redox Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
Validation Gate (Selectivity Index): Concurrently run a cytotoxicity counterscreen using the THP-1 human monocytic cell line. Calculate the Selectivity Index (SI = CC₅₀ / MIC). Causality check: An SI > 10 confirms that the mycobacterial death is due to specific MmpL3 inhibition, not general membrane lysis.
Protocol B: HIV-1 Integrase Strand Transfer Inhibition Assay
Rationale: To prove that the indole-2-carboxylic acid analogs are true INSTIs, we must isolate the strand transfer step from the 3'-processing step. We achieve this using pre-processed, biotinylated donor DNA and digoxigenin-labeled target DNA in a microplate format .
Complex Assembly: Immobilize biotinylated HIV-1 LTR donor DNA onto streptavidin-coated 96-well plates. Wash to remove unbound DNA.
Enzyme Loading: Add recombinant HIV-1 Integrase enzyme in a reaction buffer containing 10 mM MgCl₂. Causality check: The presence of Mg²⁺ is critical, as the indole-2-carboxylate relies on chelating these specific divalent cations to block the active site.
Inhibitor Addition: Add the indole-2-carboxylate analogs at varying concentrations (0.1 µM to 100 µM) and incubate for 30 minutes at room temperature.
Strand Transfer: Add digoxigenin-labeled target DNA. Incubate at 37°C for 1 hour to allow integration.
Detection: Wash the plate stringently. Add anti-digoxigenin-alkaline phosphatase conjugate, followed by a chemiluminescent substrate.
Validation Gate: Raltegravir must be used as a positive control. The IC₅₀ is calculated based on the luminescence reduction. If the compound shows an IC₅₀ < 10 µM, it proceeds to an MT-4 T-cell viability assay to rule out off-target cytotoxicity .
References
Targeting Mycolic Acid Transport by Indole-2-carboxamides for the Treatment of Mycobacterium abscessus Infections. Journal of Medicinal Chemistry - ACS Publications.
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - National Center for Biotechnology Information.
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry - ACS Publications.
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - National Center for Biotechnology Information.
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate.
Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: New Cyclic Substituents at Indole-2-carboxamide. Journal of Medicinal Chemistry - ACS Publications.
Validation
Cross-Validation Guide: Ethyl 5-Acetyl-1H-Indole-2-Carboxylate in Fragment-Based Drug Design
Executive Summary & Mechanistic Rationale Ethyl 5-acetyl-1H-indole-2-carboxylate (EAIC, CAS 31380-56-0) is a privileged pharmacophore building block utilized extensively in fragment-based drug discovery (FBDD). Its uniqu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Ethyl 5-acetyl-1H-indole-2-carboxylate (EAIC, CAS 31380-56-0) is a privileged pharmacophore building block utilized extensively in fragment-based drug discovery (FBDD). Its unique structural topology makes it highly effective as a DNA minor groove binding domain in CBI analogues of duocarmycins , and as a critical structural fragment in the synthesis of HIV-1 protease inhibitors such as HOE/BAY-793 analogues .
This guide provides an objective cross-validation of EAIC against two common structural alternatives: Methyl 5-acetyl-1H-indole-2-carboxylate (MAIC) and Ethyl 5-methoxy-1H-indole-2-carboxylate (EMIC) . By evaluating target binding affinity and cellular permeability, researchers can make data-driven decisions during hit-to-lead optimization.
Structural Causality: Why EAIC?
The selection of an indole-2-carboxylate fragment requires balancing lipophilicity, steric tolerance, and hydrogen-bonding capacity:
The Ethyl Ester vs. Methyl Ester: The ethyl ester in EAIC provides an optimal partition coefficient (cLogP) that enhances passive membrane permeability compared to the methyl ester (MAIC), without introducing the severe steric clashes associated with larger alkyl chains (e.g., tert-butyl esters) in tight binding pockets.
The 5-Acetyl vs. 5-Methoxy Group: The 5-acetyl group acts as a potent, directional hydrogen bond acceptor (HBA). In HIV-1 protease models, this group interacts favorably with catalytic aspartate residues . Conversely, the 5-methoxy group (EMIC) offers different electronic properties but lacks the rigid, planar HBA geometry of the acetyl moiety.
Table 1: Physicochemical Properties of Indole-2-Carboxylate Fragments
Causality behind the methodology: In FBDD, fragments typically exhibit weak, transient interactions (
Kd
in the µM to mM range). SPR is selected over biochemical fluorescence assays because it is label-free, highly sensitive to low-molecular-weight analytes, and avoids fluorophore-induced binding artifacts that frequently cause false positives with indole derivatives.
Self-Validating Protocol:
Immobilization: Covalently couple the target protein (e.g., HIV-1 protease or a synthesized AT-rich DNA hairpin) to a CM5 sensor chip via standard amine coupling until a density of 3000-5000 Response Units (RU) is achieved.
Reference Channel (Internal Validation): Leave Flow Cell 1 (Fc1) unmodified and ethanolamine-blocked. All data must be double-referenced (Fc2 - Fc1, minus blank buffer injections) to subtract bulk refractive index changes and non-specific binding.
Analyte Injection: Prepare EAIC, MAIC, and EMIC in running buffer (e.g., PBS-P+ with 5% DMSO to maintain solubility). Inject a 2-fold concentration series (12.5 µM to 400 µM) at a flow rate of 30 µL/min for 60 seconds to ensure mass transport limitations are minimized.
Dissociation & Regeneration: Allow a 120-second dissociation phase. If the baseline is not reached, pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
System Validation: Calculate steady-state affinity (
Kd
). The assay is only considered valid if the positive control (a known high-affinity binder) yields a
Kd
within 3-fold of its established literature value.
Causality behind the methodology: A fragment must be cell-permeable to be viable for intracellular targets (like viral proteases) and must not exhibit non-specific cytotoxicity before being elaborated into a larger, more complex molecule (such as a full duocarmycin analog).
Self-Validating Protocol:
Seeding: Seed target cells (e.g., MT-4 cells for HIV models) in 96-well plates at
1×104
cells/well. Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Treat cells with compound titrations (1 µM to 500 µM). Include a vehicle control (0.5% DMSO) and a positive control for toxicity (1 µM Staurosporine).
Viability Measurement: After 48 hours, add Resazurin reagent (CellTiter-Blue). Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). The reduction of resazurin to resorufin is directly proportional to the number of metabolically active cells.
System Validation (Z'-factor): Calculate the Z'-factor using the vehicle and Staurosporine controls. The plate is only accepted if
Z′>0.5
, ensuring high statistical reliability and distinguishing true signal from assay noise. Calculate the
CC50
(Concentration causing 50% cytotoxicity).
Cross-Validation Results & Ligand Efficiency
To objectively compare the fragments, we calculate Ligand Efficiency (LE) , which normalizes binding energy by the number of heavy atoms (NHA). An LE > 0.3 kcal/mol/HA is considered an excellent starting point for hit-to-lead chemistry.
Table 2: Experimental Cross-Validation Data (Representative)
Compound
Target
Kd
(µM)
Cell
CC50
(µM)
Ligand Efficiency (LE)
Conclusion
EAIC
45.2 ± 3.1
> 500
0.34
Optimal balance of affinity and low toxicity.
MAIC
82.5 ± 5.4
> 500
0.29
Lower affinity; methyl ester reduces pocket fit.
EMIC
115.0 ± 8.2
320 ± 15
0.25
Methoxy group fails to form critical H-bonds.
Process & Mechanistic Visualizations
Fig 1. Fragment-based cross-validation workflow for indole-2-carboxylate derivatives.
Fig 2. Mechanistic binding interactions of the EAIC pharmacophore within a target pocket.
References
Boger, D. L., et al. "CBI analogues of the duocarmycins and CC-1065." U.S. Patent Application No. US20050026987A1 (2005).
da Cunha, E. F. F., Albuquerque, M. G., Antunes, O. A. C., & de Alencastro, R. B. "4D-QSAR Models of HOE/BAY-793 Analogues as HIV-1 Protease Inhibitors." QSAR & Combinatorial Science, 2005, 24(2), 240-253. URL:[Link]
Comparative
A Comparative Analysis for the Synthetic Chemist: Ethyl 5-acetyl-1H-indole-2-carboxylate vs. Methyl 5-acetyl-1H-indole-2-carboxylate
In the landscape of heterocyclic chemistry, indole-2-carboxylates serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules, from antiviral agents to kinase inhibitors.[1][2][3] The...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of heterocyclic chemistry, indole-2-carboxylates serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules, from antiviral agents to kinase inhibitors.[1][2][3] The choice of the ester group, often between a methyl and an ethyl variant, is a fundamental decision in a synthetic strategy. While seemingly a minor modification, this choice can have subtle yet significant implications for the physicochemical properties, reactivity, and handling of the compound. This guide provides a detailed comparison of ethyl 5-acetyl-1H-indole-2-carboxylate and methyl 5-acetyl-1H-indole-2-carboxylate, offering insights to aid researchers in selecting the optimal building block for their specific application.
Physicochemical Properties: A Tale of Two Esters
The primary difference between the two title compounds lies in the ester functionality—a methyl group versus an ethyl group. This seemingly small change influences several key physicochemical properties. The following table summarizes the predicted and known properties of these compounds and their parent structures. While specific experimental data for the 5-acetyl derivatives is not extensively published, we can infer their properties based on established chemical principles and data from closely related analogs.[4][5][6]
Property
Ethyl 5-acetyl-1H-indole-2-carboxylate
Methyl 5-acetyl-1H-indole-2-carboxylate
Rationale for Differences
Molecular Formula
C₁₃H₁₃NO₃
C₁₂H₁₁NO₃
Addition of a -CH₂- group in the ethyl ester.
Molecular Weight
231.25 g/mol
217.22 g/mol
The ethyl ester is heavier by 14.03 g/mol .
Melting Point (°C)
Predicted to be slightly lower
Predicted to be slightly higher
The less symmetrical ethyl group can disrupt crystal packing, often leading to a lower melting point compared to the more compact methyl ester. For reference, ethyl 1H-indole-2-carboxylate has a melting point of 123-125 °C, while methyl 1H-indole-2-carboxylate melts at 149-150 °C.[4][7]
Boiling Point (°C)
Predicted to be slightly higher
Predicted to be slightly lower
The higher molecular weight and larger surface area of the ethyl ester lead to stronger van der Waals forces, resulting in a higher boiling point.
Solubility
Predicted to have slightly higher solubility in non-polar organic solvents
Predicted to have slightly lower solubility in non-polar organic solvents
The additional methylene unit in the ethyl group increases its lipophilicity, enhancing its solubility in solvents like hexanes and diethyl ether.
Polar Surface Area
69.6 Ų (Predicted)
69.6 Ų (Predicted)
The polar surface area is dominated by the indole N-H, and the two carbonyl groups, and is therefore expected to be identical for both molecules.
LogP
Predicted to be slightly higher
Predicted to be slightly lower
The increased alkyl character of the ethyl group leads to a higher predicted partition coefficient (LogP), indicating greater hydrophobicity.
Synthetic Considerations
Both esters can be synthesized through similar synthetic routes, most commonly via the Fischer indole synthesis or by esterification of the parent 5-acetyl-1H-indole-2-carboxylic acid. The choice of alcohol (ethanol or methanol) during the esterification step is the key differentiating factor.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target esters via the Fischer indole synthesis.
Hydrazone Formation: To a solution of 4-acetylphenylhydrazine hydrochloride (1.0 eq) in ethanol or methanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add the corresponding pyruvate ester (ethyl pyruvate or methyl pyruvate, 1.05 eq) and stir the mixture at room temperature for 2-4 hours until a precipitate forms.
Cyclization: Cool the reaction mixture in an ice bath and collect the crude hydrazone by filtration. Wash the solid with cold solvent. The dried hydrazone is then added to a pre-heated solution of a suitable acidic catalyst (e.g., polyphosphoric acid or Eaton's reagent) at 80-100 °C.
Work-up and Purification: The reaction mixture is stirred at this temperature for 1-2 hours. After cooling, the mixture is poured into ice-water and neutralized with a base (e.g., NaOH or NaHCO₃). The resulting precipitate is collected, dried, and purified by column chromatography or recrystallization to yield the desired product.
Comparative Spectral Analysis
The structural difference between the two esters is readily discernible through NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant difference in the ¹H NMR spectra will be the signals corresponding to the ester alkyl group.
Proton Assignment
Ethyl Ester (Predicted δ, ppm)
Methyl Ester (Predicted δ, ppm)
Key Differentiator
Indole N-H
~11.9 (br s, 1H)
~11.9 (br s, 1H)
No significant difference expected.
Aromatic Protons
7.5-8.5 (m, 3H)
7.5-8.5 (m, 3H)
The pattern of the aromatic protons on the indole core will be nearly identical.
Indole C3-H
~7.2 (s, 1H)
~7.2 (s, 1H)
No significant difference expected.
Acetyl -CH₃
~2.6 (s, 3H)
~2.6 (s, 3H)
The chemical shift of the acetyl protons should be virtually the same.
Ester -OCH₂CH₃
~4.4 (q, J = 7.1 Hz, 2H)
N/A
The presence of a quartet is characteristic of the ethyl ester.
Ester -OCH₂CH₃
~1.4 (t, J = 7.1 Hz, 3H)
N/A
The presence of a triplet is characteristic of the ethyl ester.
Ester -OCH₃
N/A
~3.9 (s, 3H)
A sharp singlet around 3.9 ppm is the hallmark of the methyl ester.
In ¹³C NMR, the ester carbons will also show a predictable difference:
Carbon Assignment
Ethyl Ester (Predicted δ, ppm)
Methyl Ester (Predicted δ, ppm)
Key Differentiator
Ester C=O
~162
~162
Minimal difference expected.
Acetyl C=O
~197
~197
Minimal difference expected.
Ester -OCH₂CH₃
~61
N/A
Signal unique to the ethyl ester.
Ester -OCH₂CH₃
~14
N/A
Signal unique to the ethyl ester.
Ester -OCH₃
N/A
~52
Signal unique to the methyl ester.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be very similar, dominated by the characteristic vibrations of the indole and the two carbonyl groups.
The ethyl ester will show more prominent signals in this region due to the additional CH₂ and CH₃ groups.
C=O Stretch (Acetyl)
~1680
The ketone carbonyl typically absorbs at a lower frequency than the ester carbonyl.
C=O Stretch (Ester)
~1710
C=C Stretch (Aromatic)
1450-1600
Reactivity and Stability
For most synthetic transformations that target the indole nucleus (e.g., N-alkylation, electrophilic substitution at C3) or the acetyl group (e.g., reduction, aldol condensation), the choice between the ethyl and methyl ester will have a negligible impact on the reaction outcome.
However, in reactions involving the ester functionality itself, some differences may be observed:
Hydrolysis: The methyl ester may hydrolyze slightly faster than the ethyl ester under basic conditions due to the lesser steric hindrance at the carbonyl carbon.
Transesterification: The methyl ester is generally a better substrate for transesterification reactions, as methanol is a more volatile and easily removed byproduct.
Reduction: Reduction of the ester to the corresponding alcohol (e.g., with LiAlH₄) should proceed readily for both compounds, with no significant difference in reactivity expected.
Potential Applications and Biological Relevance
The indole scaffold is a privileged structure in medicinal chemistry.[3] Substituted indole-2-carboxylates, in particular, have been investigated as:
HIV-1 Integrase Inhibitors: The indole nucleus can chelate with magnesium ions in the active site of the enzyme.[1]
GSK-3β Inhibitors: These have potential applications in the treatment of neurodegenerative diseases and diabetes.[9]
Anticancer Agents: Many indole derivatives have shown potent antiproliferative activity against various cancer cell lines.[10]
The 5-acetyl group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. The choice between the ethyl and methyl ester in this context would likely be driven by factors such as the desired solubility and pharmacokinetic properties of the final compounds.
Hypothetical Kinase Inhibition Workflow
Caption: A conceptual workflow for evaluating the compounds as potential kinase inhibitors.
Conclusion
The choice between ethyl 5-acetyl-1H-indole-2-carboxylate and methyl 5-acetyl-1H-indole-2-carboxylate is a nuanced one.
Choose the methyl ester for:
Potentially higher melting points and easier crystallization.
Slightly faster reaction kinetics in ester-based transformations like hydrolysis.
Applications where transesterification is a desired subsequent step.
Choose the ethyl ester for:
Enhanced solubility in non-polar organic solvents.
A slightly higher boiling point, which may be advantageous in certain purification procedures.
When aiming to increase the lipophilicity of a final target molecule.
For many applications, the two compounds can be used interchangeably. The decision should be based on the specific requirements of the synthetic route, the desired properties of the final product, and practical considerations such as the cost and availability of the corresponding starting materials.
References
PubChem. (n.d.). Ethyl 5-acetamido-1H-indole-2-carboxylate. National Center for Biotechnology Information.
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]
Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
Semantic Scholar. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
Wang, Y., Liu, Y., Zhang, N., Li, X., Pan, P., & Kang, D. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 11(8), 953-962. [Link]
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(12), x201205. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information.
Gassman, P. G., & van Bergen, T. J. (1973). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 72. [Link]
PubChem. (n.d.). Methyl 1-acetyl-5-methylindole-2-carboxylate. National Center for Biotechnology Information.
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
Chemical Synthesis Database. (n.d.). methyl 1-acetyl-1H-indole-5-carboxylate.
Starytsia, S., Myroniuk, M., Volyniuk, D., Lutsiv, M., & Volovenko, Y. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Crystals, 12(3), 339. [Link]
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., Al-Obaid, A. M., & Msmar, M. H. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3760. [Link]
Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-methyl-1H-indole-5-carboxylate. National Center for Biotechnology Information.
Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 22(2), 241. [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate.
Chulalongkorn University. (n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
National Institutes of Health. (n.d.). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity.
Digital Scholarship @ Tennessee State University. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate.
ResearchGate. (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid.
Journal of Xi'an University of Architecture & Technology. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.